

A Comparative Guide to the Thermodynamic Properties of Piperazine Hydrates

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Compound of Interest

Compound Name: Piperazine hexahydrate

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This guide provides a comprehensive comparison of the key thermodynamic properties of different piperazine hydrates. Understanding these properties is crucial for applications in drug development, materials science, and carbon capture technologies, where the hydration state of piperazine can significantly influence its solubility, stability, and reactivity. This document summarizes available experimental data, details the methodologies used for their measurement, and visualizes the relationships between the different hydrated forms.

Overview of Piperazine Hydrates

Piperazine, a cyclic diamine, is known to form several hydrates, with the most common being the hexahydrate. Different hydrated forms of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. These differences are governed by their unique crystal structures and the thermodynamics of their formation and transitions.

Comparative Thermodynamic Data

The following table summarizes the key thermodynamic properties of anhydrous piperazine and its known hydrates. It is important to note that comprehensive thermodynamic data for all piperazine hydrates is not readily available in the literature, and the values presented here are compiled from various sources.

Property	Anhydrous Piperazine (C ₄ H ₁₀ N ₂)	Piperazine Hexahydrate (C ₄ H ₁₀ N ₂ · 6H ₂ O)	Other Hydrates
Molar Mass (g/mol)	86.14	194.23	-
Melting Point (°C)	106 - 110	44[1]	-
Boiling Point (°C)	146	125–130[1]	-
Enthalpy of Fusion (ΔH_fus) (kJ/mol)	22.1 @ 108.65 °C	Not available	-
Enthalpy of Sublimation (ΔH_sub) (kJ/mol)	65.2	Not available	-
Heat Capacity (Cp)	Not available	Not available	-
Enthalpy of Solution (ΔH_sol)	Not available	Not available	-

Note: Data for other hydrates of piperazine, such as the monohydrate or dihydrate, are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

The thermodynamic data presented in this guide are primarily obtained through thermal analysis techniques. The most common and powerful method for characterizing hydrates is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures (melting, dehydration) and enthalpies of these transitions for piperazine hydrates.

Methodology:

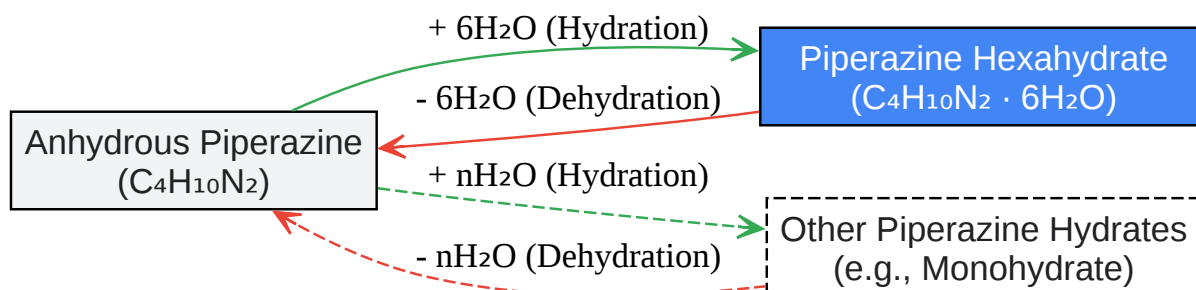
- **Sample Preparation:** A small, accurately weighed sample (typically 1-10 mg) of the piperazine hydrate is hermetically sealed in an aluminum pan. An empty sealed pan is used

as a reference.

- **Instrument Setup:** The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
- **Thermal Program:** The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected thermal events.
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
- **Data Analysis:** The resulting DSC thermogram shows peaks corresponding to thermal events.
 - Endothermic peaks represent processes that absorb heat, such as melting or dehydration. The onset temperature of the peak is taken as the transition temperature.
 - Exothermic peaks represent processes that release heat, such as crystallization.
 - The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion or dehydration).

Visualization of Piperazine Hydration States

The following diagram illustrates the relationship between anhydrous piperazine and its hydrated forms, highlighting the reversible nature of hydration and dehydration processes.



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Caption: Relationship between anhydrous piperazine and its hydrated forms.

Discussion and Future Outlook

The available data clearly indicate that the hydration state significantly impacts the thermodynamic properties of piperazine, most notably its melting point. The hexahydrate has a substantially lower melting point than the anhydrous form, which has important implications for its handling, storage, and formulation.

A significant gap in the literature exists regarding the comprehensive thermodynamic characterization of piperazine hydrates other than the hexahydrate. Future research should focus on the synthesis and isolation of other hydrate forms (e.g., monohydrate, dihydrate) and the systematic measurement of their thermodynamic properties using techniques such as DSC, Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD). A complete understanding of the piperazine-water phase diagram would be invaluable for controlling the hydration state and optimizing its performance in various applications.

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References

- 1. Piperazine - Wikipedia [en.wikipedia.org]
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